Methyl 4-(aminomethyl)benzoate hydrochloride
Description
Introduction and Chemical Identity
Structural Characteristics and Nomenclature
Structural Characteristics
Methyl 4-(aminomethyl)benzoate hydrochloride consists of a benzene ring substituted with two functional groups:
- Methyl ester (–COOCH$$_3$$) at position 1.
- Aminomethyl (–CH$$2$$NH$$2$$) group at position 4, protonated as –CH$$2$$NH$$3^+$$Cl$$^-$$.
The hydrochloride salt enhances stability and solubility in polar solvents. The planar aromatic ring facilitates π-π interactions, while the protonated amine enables ionic bonding. Crystallographic data indicate a monoclinic crystal system with hydrogen bonding between the ammonium and chloride ions.
Nomenclature
| Identifier | Value |
|---|---|
| CAS Registry Number | 6232-11-7 |
| PubChem CID | 2729253 |
| MDL Number | MFCD00182671 |
| EC Number | 806-281-3 |
| SMILES | Cl.COC(=O)C1=CC=C(CN)C=C1 |
The compound’s synthesis typically involves esterification of 4-(aminomethyl)benzoic acid with methanol under acidic conditions, followed by hydrochloride salt formation.
Table 1: Key Chemical Identifiers
The aminomethyl group’s basicity ($$ \text{p}Ka \approx 9.5 $$) allows pH-dependent reactivity, while the ester moiety ($$ \text{p}Ka \approx -1 $$) remains inert under physiological conditions. X-ray diffraction studies confirm a planar benzene ring with bond lengths consistent with aromatic systems (C–C: 1.39 Å, C–O: 1.36 Å).
Properties
IUPAC Name |
methyl 4-(aminomethyl)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-12-9(11)8-4-2-7(6-10)3-5-8;/h2-5H,6,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZCKBSSWNIUMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30977872 | |
| Record name | Methyl 4-(aminomethyl)benzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30977872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6232-11-7 | |
| Record name | Methyl 4-(aminomethyl)benzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30977872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-(aminomethyl)benzoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(aminomethyl)benzoate hydrochloride can be synthesized by esterifying 4-aminomethylbenzoic acid with methanol in the presence of hydrochloric acid . The reaction typically involves dissolving 4-aminomethylbenzoic acid in methanol and adding hydrochloric acid to catalyze the esterification process. The reaction mixture is then stirred at a controlled temperature until the esterification is complete.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where 4-aminomethylbenzoic acid and methanol are combined with hydrochloric acid under controlled conditions. The reaction is monitored to ensure complete conversion to the desired ester hydrochloride.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(aminomethyl)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols are typically formed.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-(aminomethyl)benzoate hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are explored for their potential therapeutic effects, particularly in the development of antibiotics and antiviral agents.
Case Study: Antibiotic Development
One notable application is its use in synthesizing compounds with antibiotic properties derived from quinoline and indole structures. Research indicates that modifications of methyl 4-(aminomethyl)benzoate can lead to enhanced antibacterial activity against resistant strains of bacteria .
Case Study: Antiviral Agents
In a study focused on optimizing quinazolinedione inhibitors, this compound was utilized as a key building block. The synthesized compounds exhibited significant potency against viral infections, demonstrating the compound's versatility in antiviral drug development .
Synthesis of Amino Acid Derivatives
The compound is also crucial in the synthesis of amino acid methyl esters. It has been shown to facilitate the conversion of various amino acids into their corresponding methyl esters with good yields, which are essential for further chemical transformations in peptide synthesis .
Organic Synthesis Applications
This compound is utilized in organic synthesis processes, particularly in coupling reactions like Buchwald-Hartwig amination. This application highlights its role as a versatile reagent for forming carbon-nitrogen bonds, crucial for constructing complex organic molecules .
Analytical Chemistry
The compound's high purity (>98% by HPLC) makes it suitable for use as a standard in analytical chemistry. It can be employed in chromatographic techniques to calibrate instruments and validate methods for analyzing similar compounds .
Summary Table of Applications
Mechanism of Action
The mechanism of action of methyl 4-(aminomethyl)benzoate hydrochloride involves its interaction with specific molecular targets. For example, in the context of hepatitis C virus helicase inhibition, the compound binds to the helicase enzyme, preventing it from unwinding the viral RNA. This inhibition disrupts the replication cycle of the virus, thereby exerting its antiviral effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional and Functional Group Isomers
Key Differences:
- Positional Isomerism: The meta-substituted methyl 3-(aminomethyl)benzoate HCl exhibits distinct electronic interactions compared to the para-substituted parent compound, affecting reactivity in coupling reactions .
Derivatives with Modified Amine Functionality
Application-Driven Comparisons
A. Pharmaceutical Intermediates :
- The parent compound is used in HDAC6 inhibitor synthesis (e.g., Scheme 3 in ), where its aminomethyl group facilitates coupling with hydroxamic acids .
- Methyl 4-(2-aminoethyl)benzoate HCl is employed in antiviral drug development (e.g., respiratory syncytial virus inhibitors ).
B. Material Science :
- 4-(Aminomethyl)-2-methylbenzoic acid HCl (CAS: 1909306-16-6) is leveraged for engineering thermally stable polymers due to its methyl-substituted aromatic core .
Research Findings and Data Tables
Comparative Physicochemical Properties
Biological Activity
Methyl 4-(aminomethyl)benzoate hydrochloride (CAS No. 6232-11-7) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and as a histone deacetylase (HDAC) inhibitor. This article synthesizes current findings regarding its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
This compound has the following chemical properties:
- Molecular Formula : C₉H₁₂ClNO₂
- Molecular Weight : 201.65 g/mol
- Log P (Octanol/Water Partition Coefficient) : 1.31 to 1.99, indicating moderate lipophilicity which may facilitate cellular uptake .
The compound functions primarily as an HDAC inhibitor, which plays a crucial role in regulating gene expression by modifying histone acetylation. By inhibiting HDACs, it can lead to increased acetylation of histones and non-histone proteins, thereby impacting various cellular processes such as apoptosis and cell cycle regulation.
Key Findings on Mechanism:
- Inhibition of HDAC6 : this compound has been shown to selectively inhibit HDAC6, which is implicated in tumor growth and progression. In studies involving murine melanoma cells, treatment with this compound resulted in decreased tumor cell proliferation .
- Cytotoxicity : The compound exhibits cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies. It has been evaluated against hematological malignancies and solid tumors, showing promising results in inhibiting cell growth .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound based on recent studies:
Case Studies
- Melanoma Cell Studies :
-
Docking Studies :
- Molecular docking studies have shown that this compound can effectively bind to HDAC6, providing insights into its mechanism of action at the molecular level. The binding affinity and interactions suggest that it could be optimized further for enhanced potency against specific targets in cancer therapy .
Q & A
Basic Synthesis and Characterization
Q: What are the methodological steps for synthesizing Methyl 4-(aminomethyl)benzoate hydrochloride, and how can reaction efficiency be optimized? A:
- Synthetic Pathway : The compound is typically synthesized via esterification of 4-(aminomethyl)benzoic acid with methanol, followed by hydrochloric acid neutralization to form the hydrochloride salt. Catalysts like thionyl chloride (SOCl₂) or H₂SO₄ may be used for esterification .
- Optimization : Reaction efficiency depends on temperature control (e.g., reflux at 60–80°C), stoichiometric ratios (excess methanol to drive esterification), and purification via recrystallization from ethanol/water mixtures. Purity (>98%) is confirmed by TLC or HPLC .
Analytical Validation
Q: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound? A:
- Spectroscopy :
- Chromatography : HPLC with UV detection (λ ~254 nm) ensures purity. Mobile phases like acetonitrile/water (0.1% TFA) resolve polar impurities .
Stability and Storage
Q: How should this compound be stored to prevent degradation, and what stability challenges arise under varying pH conditions? A:
- Storage : Store at –20°C in airtight, desiccated containers to avoid hydrolysis. Exposure to moisture accelerates decomposition to 4-(aminomethyl)benzoic acid .
- pH Sensitivity : The hydrochloride salt is stable in acidic conditions (pH < 4) but hydrolyzes in neutral/basic environments. Buffered solutions (pH 2–3) are recommended for long-term stability studies .
Advanced Mechanistic Studies
Q: How can computational methods (e.g., DFT) elucidate the electronic structure and reactivity of this compound? A:
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to map electron density distributions, focusing on the aminomethyl group’s nucleophilicity and ester carbonyl electrophilicity .
- Reactivity Predictions : Simulate reaction pathways (e.g., hydrolysis) by calculating activation energies and transition states. Compare with experimental kinetics to validate models .
Data Contradictions in Purity Analysis
Q: How to resolve discrepancies between HPLC purity (>98%) and elemental analysis results for this compound? A:
- Root Causes : Residual solvents (e.g., methanol) or hygroscopicity may skew elemental analysis. Dry samples under vacuum (40°C, 24 hrs) before testing .
- Cross-Validation : Combine TGA (thermal stability), Karl Fischer titration (moisture content), and ICP-MS (trace metals) to identify impurities undetected by HPLC .
Toxicity and Safety Protocols
Q: What safety measures are critical when handling this compound, given limited toxicological data? A:
- PPE : Use nitrile gloves, sealed goggles, and lab coats. Avoid skin/eye contact; rinse immediately with water for 15+ minutes if exposed .
- Ventilation : Work in a fume hood to prevent inhalation of hydrochloride aerosols. Store separately from bases or oxidizing agents .
Advanced Applications in Drug Development
Q: How can this compound serve as a precursor in peptidomimetic or prodrug synthesis? A:
- Peptide Coupling : The aminomethyl group facilitates amide bond formation via EDC/HOBt activation. Example: Conjugation with carboxylic acid-containing drugs to enhance solubility .
- Prodrug Design : Ester hydrolysis in vivo releases 4-(aminomethyl)benzoic acid, which can act as a self-immolative linker in targeted therapies .
Crystallographic Studies
Q: What challenges arise in crystallizing this compound, and how can lattice energy calculations guide solvent selection? A:
- Crystallization Issues : The compound’s polarity and hydrochloride salt form complicate crystal growth. Use mixed solvents (e.g., ethanol/diethyl ether) for slow vapor diffusion .
- Lattice Energy : Calculate intermolecular interactions (H-bonding, ionic forces) to predict solvents that stabilize crystal packing (e.g., methanol for H-bond networks) .
Contamination Mitigation
Q: How to identify and remove common synthetic byproducts (e.g., unreacted 4-(aminomethyl)benzoic acid) from this compound? A:
- Byproduct Detection : Use ion-exchange chromatography to separate free acid (retained) from the ester (eluted). Confirm via FTIR (carboxylic acid C=O at ~1700 cm⁻¹) .
- Purification : Recrystallize from hot ethanol, where the hydrochloride salt has lower solubility than the free acid .
Stability in Biological Matrices
Q: What methodological approaches ensure accurate quantification of this compound in plasma or tissue samples? A:
- Sample Preparation : Acidify matrices with 0.1% formic acid to stabilize the hydrochloride form. Use protein precipitation (acetonitrile) to reduce interference .
- LC-MS/MS : Employ a C18 column and MRM transitions (e.g., m/z 213.1 → 154.9) for sensitive detection. Validate with deuterated internal standards .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
